molecular formula C8H8FN3 B13902426 7-Fluoro-3-methyl-1H-indazol-4-amine

7-Fluoro-3-methyl-1H-indazol-4-amine

Cat. No.: B13902426
M. Wt: 165.17 g/mol
InChI Key: YDXWLVOLNSBDJD-UHFFFAOYSA-N
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Description

7-Fluoro-3-methyl-1H-indazol-4-amine: is a heterocyclic aromatic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a fluorine atom at the 7th position and a methyl group at the 3rd position in the indazole ring makes this compound unique and potentially useful in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-1H-indazol-4-amine can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed formation of N–N bonds in DMSO under an O2 atmosphere .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic schemes to ensure high yields and minimal byproducts. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-methyl-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

Chemistry: 7-Fluoro-3-methyl-1H-indazol-4-amine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a valuable tool in drug discovery .

Medicine: The compound’s potential therapeutic properties are being explored in various medical fields, including oncology and neurology. Its ability to inhibit specific enzymes or receptors could lead to the development of new treatments for diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 7-Fluoro-3-methyl-1H-indazol-4-amine has unique structural features that may enhance its biological activity and specificity. The position of the fluorine and methyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

7-fluoro-3-methyl-2H-indazol-4-amine

InChI

InChI=1S/C8H8FN3/c1-4-7-6(10)3-2-5(9)8(7)12-11-4/h2-3H,10H2,1H3,(H,11,12)

InChI Key

YDXWLVOLNSBDJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C(C2=NN1)F)N

Origin of Product

United States

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